molecular formula C9H17N3O2 B2689910 N-cyclohexyl-2-(N'-hydroxycarbamimidoyl)acetamide CAS No. 885459-05-2

N-cyclohexyl-2-(N'-hydroxycarbamimidoyl)acetamide

Cat. No.: B2689910
CAS No.: 885459-05-2
M. Wt: 199.254
InChI Key: VHAFJMLWZKWAOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

N-cyclohexyl-2-(N’-hydroxycarbamimidoyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-cyclohexyl-2-(N’-hydroxycarbamimidoyl)acetamide is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: It is used in proteomics research to study protein interactions and functions.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(N’-hydroxycarbamimidoyl)acetamide involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

N-cyclohexyl-2-(N’-hydroxycarbamimidoyl)acetamide can be compared with other similar compounds, such as:

    N-cyclohexyl-2-(N’-hydroxycarbamimidoyl)propionamide: This compound has a similar structure but with a propionamide group instead of an acetamide group.

    N-cyclohexyl-2-(N’-hydroxycarbamimidoyl)butyramide: This compound has a butyramide group instead of an acetamide group.

The uniqueness of N-cyclohexyl-2-(N’-hydroxycarbamimidoyl)acetamide lies in its specific structure and the resulting chemical and biological properties.

Properties

IUPAC Name

(3Z)-3-amino-N-cyclohexyl-3-hydroxyiminopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2/c10-8(12-14)6-9(13)11-7-4-2-1-3-5-7/h7,14H,1-6H2,(H2,10,12)(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAFJMLWZKWAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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